Product packaging for 22,29,30-Trisnorhop-17(21)-ene(Cat. No.:CAS No. 65132-06-1)

22,29,30-Trisnorhop-17(21)-ene

Cat. No.: B1494809
CAS No.: 65132-06-1
M. Wt: 368.6 g/mol
InChI Key: WMOBVRVMMICQCT-ZEFLZXIKSA-N
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Description

22,29,30-Trisnorhop-17(21)-ene is a significant hopanoid hydrocarbon widely used as a molecular biomarker in geochemical and environmental research. This compound serves as a specific tracer for bacterial contributions to sedimentary organic matter, helping to elucidate microbial communities and depositional conditions in both modern and ancient environments . Studies indicate its particular value in identifying inputs from cyanobacteria and sulfate-reducing bacteria like Desulfovibrio . Its occurrence in recent sediments is a clear indicator of a biogenic source, derived either directly from living bacteria or indirectly through the early diagenetic transformation of bacterial lipids . This hopene is identified as the biogenic precursor to the more stable 22,29,30-trisnor17(α)hopane (Tm) and 22,29,30-trisnor18(α)hopane (Ts). As such, it plays a critical role in assessing the early diagenetic processes that affect organic matter, before thermal maturity becomes the dominant factor . Research in diverse settings, from Holocene sediments in the Gulf of Tunis to the fluid discharge zones of Lake Baikal, demonstrates the application of this biomarker in reconstructing paleoenvironments and diagnosing microbial activity in anoxic to suboxic depositional settings . This product is supplied as a ready-to-use solution in isooctane at a concentration of 50 µg/mL . It is intended for research applications only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H44 B1494809 22,29,30-Trisnorhop-17(21)-ene CAS No. 65132-06-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5aR,5bR,7aS,11aS,11bR,13aR,13bR)-5a,5b,8,8,11a,13b-hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44/c1-23(2)14-8-16-25(4)20(23)13-18-27(6)22(25)11-10-21-24(3)15-7-9-19(24)12-17-26(21,27)5/h9,20-22H,7-8,10-18H2,1-6H3/t20-,21+,22+,24-,25-,26+,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOBVRVMMICQCT-ZEFLZXIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC3(C2CCC4C3(CCC5=CCCC45C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CCC5=CCC[C@]45C)C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Origins and Precursor Pathways of 22,29,30 Trisnorhop 17 21 Ene

Microbial Biosynthesis of Hopanoid Precursors Relevant to 22,29,30-Trisnorhop-17(21)-ene

The primary source of this compound can be traced back to the microbial biosynthesis of its hopanoid precursors. Bacteria are the most prolific producers of these compounds. carnegiescience.edufrontiersin.orgharvard.edu

Bacteriohopanepolyols (BHPs) are extensively functionalized hopanoids that are integral components of many bacterial cell membranes. wikipedia.orgwikipedia.org These C35 hopanoids, such as bacteriohopanetetrol (B1250769) (BHT), are considered the ubiquitous biogenic sources for a variety of hopanes found in sediments and petroleum. wikipedia.orgresearchgate.net The biosynthesis of these precursors begins with the cyclization of squalene (B77637) to form diploptene, which is then further functionalized. wikipedia.org During diagenesis, the complex side chains of BHPs are cleaved, leading to the formation of smaller hopanoid derivatives, including trisnorhopanoids. researchgate.netuu.nl

Precursor Compound Molecular Class Significance
Bacteriohopanetetrol (BHT)Bacteriohopanepolyol (BHP)A common extended hopanoid that serves as a precursor to hopanes through diagenetic processes. wikipedia.org
DiplopteneHopeneA C30 hopanoid that is a key intermediate in the biosynthesis of more complex hopanoids. wikipedia.org
SqualeneTriterpeneThe acyclic precursor that undergoes cyclization to form the pentacyclic hopanoid skeleton. wikipedia.orgharvard.edu

While the degradation of C35 BHPs is a major pathway, evidence also points towards more direct biogenic origins of C27 hopanoids. This compound is considered a biogenic precursor to the corresponding saturated hopane (B1207426), 22,29,30-trisnorhopane. researchgate.net Its presence in recent sediments suggests a direct biological input or very early diagenetic formation. researchgate.net The specific enzymatic pathways within bacteria that lead directly to the production of this C27 hopene are a subject of ongoing research. However, it is understood that bacterial hopanoids with functionalized C-30 carbon atoms are potential precursors to these widespread C29 and smaller hopanoid chemical fossils. nih.gov

Contribution from Other Organisms and Biota to this compound Presence

Hopanoids are not exclusive to bacteria and have been identified in a variety of eukaryotic organisms, including vascular plants. wikipedia.org They have been found in lichens, bryophytes, ferns, and tropical trees. wikipedia.org The initial discovery of a hopanoid was, in fact, from the resin of plants belonging to the genus Hopea. wikipedia.org The contribution of these organisms to the environmental presence of this compound is considered indirect, occurring through the diagenetic alteration of the hopanoids they produce. The role of algae in producing significant quantities of hopanoid precursors is less well-documented.

Organism Type Hopanoid Presence Relevance to this compound
Vascular Plants (e.g., Hopea)Found in resins and membranes. wikipedia.orgIndirectly contribute to the precursor pool through diagenesis.
Bryophytes and FernsHopanoids detected in their tissues. wikipedia.orgPotential minor indirect sources of hopanoid precursors.

The production of hopanoid precursors is widespread across various bacterial phyla, and specific microbial consortia are associated with enriched hopanoid signatures in certain environments. harvard.edu For instance, hopanoids are produced by aerobic methylotrophs and cyanobacteria, as well as by anaerobic bacteria such as Geobacter sulfurreducens. harvard.edu The presence of this compound can be linked to the activities of these consortia. For example, an increase in the relative amounts of this compound in sediments has been associated with an input of biogenic matter, potentially from hydrocarbon-oxidizing bacterial communities that thrive on available organic substrates. researchgate.net The study of hopanoid production in different microbial groups helps to constrain the environmental and ecological conditions that favor the formation of its precursors. nih.govharvard.edu

Microbial Group Environment Known Hopanoid Production
CyanobacteriaAquatic and terrestrialProducers of 2-methylhopanoids. harvard.edu
Aerobic MethylotrophsVariousProducers of 3-methylhopanoids. harvard.edu
Geobacter sulfurreducensAnoxic sedimentsConfirmed to produce hopanoids under strictly anaerobic conditions. harvard.edu
PlanctomycetesAnoxic environmentsImplicated in anaerobic hopanoid production. harvard.edu

Diagenetic and Catagenetic Transformations of 22,29,30 Trisnorhop 17 21 Ene

Early Diagenetic Alterations of 22,29,30-Trisnorhop-17(21)-ene

Early diagenesis encompasses the initial set of processes that alter organic matter after deposition and before significant thermal maturation. For this compound, this stage is characterized by isomerization, formation from precursors, and the profound influence of the depositional environment.

Isomerization Processes Involving Double Bond Shifts in Hopenes

During early diagenesis, hopenes, including this compound, undergo acid-catalyzed double bond migration. This process leads to the formation of a series of isomeric hopenes. The initial biological precursor, often a hop-22(29)-ene derivative, can isomerize to more stable forms. The migration of the double bond within the five-ring structure is a key transformation, eventually leading to thermodynamically more stable isomers. This isomerization is often mediated by clay minerals, which act as catalysts in the sedimentary environment. The transformation from hop-16(17)-ene to the more stable hop-17(21)-ene has been shown to be a rapid process under acidic conditions. uobasrah.edu.iq

Dehydration Reactions Leading to this compound Formation

The primary precursors to hopenes in sediments are bacteriohopanepolyols (BHPs), which are components of bacterial cell membranes. nih.gov During early diagenesis, these polyhydroxylated compounds undergo a series of defunctionalization and dehydration reactions. The loss of hydroxyl groups from the side chain and the hopanoid nucleus of bacteriohopanetetrol (B1250769), a common BHP, leads to the formation of various hopenes. researchgate.net this compound is one of the products of these complex diagenetic pathways, arising from the alteration of C30 bacteriohopanepolyols.

Influence of Depositional Environment on Early Diagenetic Fate of this compound (e.g., redox conditions, pH)

The depositional environment plays a crucial role in the preservation and transformation of this compound.

Redox Conditions: Anoxic (oxygen-depleted) conditions are generally favorable for the preservation of organic matter, including hopenes. researchgate.net In oxic environments, aerobic microbial degradation can significantly reduce the abundance of these biomarkers. Conversely, under anoxic conditions, the preservation potential is enhanced, allowing for the subsequent transformations to be recorded in the geological record. researchgate.net The presence of hop-17(21)-enes in sediments is often indicative of an anoxic depositional environment. caltech.edu

pH: The pH of the depositional environment influences the acid-catalyzed reactions that drive hopene isomerization. Acidic conditions, often associated with clay-rich sediments, can accelerate the migration of the double bond in the hopene structure. asm.org Studies have shown that hopanoid production in some bacteria is a factor in their tolerance to low pH environments, suggesting that the initial concentration of hopanoid precursors can be influenced by the pH of the water column and sediment. asm.orgnih.gov

Thermal Maturation and the Post-Depositional Evolution of this compound

As sediments are buried deeper and subjected to increasing temperatures, the process of catagenesis begins. This stage of thermal maturation brings about significant and irreversible changes to this compound and its isomers.

Conversion to Saturated Hopanes: 17α(H)-22,29,30-trisnorhopane (Tm) and 18α(H)-22,29,30-trisnorneohopane (Ts)

With increasing thermal stress, the double bond in this compound is reduced, leading to the formation of the saturated hopane (B1207426), 17α(H)-22,29,30-trisnorhopane, commonly referred to as Tm. Concurrently, a rearrangement of the hopanoid skeleton can occur, resulting in the formation of the more thermally stable 18α(H)-22,29,30-trisnorneohopane, known as Ts. researchgate.net

The relative abundance of Ts to Tm is a widely used parameter to assess the thermal maturity of source rocks and crude oils. researchgate.net The Ts/(Ts+Tm) ratio increases with maturity because Ts is more stable at higher temperatures than Tm. sdiarticle4.com

Maturity LevelTypical Ts/Tm Ratio RangeTypical Ts/(Ts+Tm) Ratio Range
Immature< 0.2< 0.16
Early Mature0.2 - 0.60.16 - 0.38
Peak Mature0.6 - 1.00.38 - 0.50
Late Mature> 1.0> 0.50

Note: These ranges are general indicators and can be influenced by the type of organic matter and the depositional environment.

Epimerization Processes at C-22 and Other Chiral Centers

In addition to saturation and rearrangement, thermal maturation also leads to epimerization at chiral centers within the hopane structure. One of the most significant of these is the isomerization at the C-22 position in extended hopanes (those with more than 30 carbon atoms). The initial biological configuration is typically the 22R epimer. With increasing thermal maturity, this converts to the more stable 22S epimer until an equilibrium mixture is reached. researchgate.net

The ratio of the 22S to the sum of the 22S and 22R epimers (22S/(22S+22R)) is another key indicator of thermal maturity. This ratio increases from an initial value of 0 for immature organic matter to an equilibrium value of approximately 0.57 to 0.62 at peak oil generation and beyond. uobasrah.edu.iqsdiarticle4.com

Maturity Stage22S/(22S+22R) C31 Homohopane Ratio
Immature~0
Early Oil Generation0.50 - 0.54
Peak Oil Generation0.57 - 0.62 (Equilibrium)

This data is primarily applicable to C31 and higher hopane homologues.

Kinetics and Thermodynamics of this compound Isomerization and Degradation under Geologic Stress

The transformation of this compound, often referred to in geochemical literature as Te, primarily involves its isomerization to the more thermally stable compounds 22,29,30-trisnor-17α(H)-hopane (Tm) and 22,29,30-trisnor-18α(H)-neohopane (Ts). researchgate.net This conversion is a key reaction used to assess the thermal maturity of source rocks and petroleum. researchgate.net As thermal stress increases, the concentration of the unstable precursor, Te, decreases, while the concentrations of the more stable products, Tm and Ts, increase. researchgate.net

The ratio of the precursor to its products, often expressed as Te/(Ts+Tm), is a widely utilized parameter to gauge the degree of thermal transformation of organic matter. researchgate.net In immature sediments, this ratio is high, reflecting the preservation of the original biogenic hopene. As maturation proceeds, this ratio decreases, indicating the progressive conversion of Te to its saturated and rearranged counterparts. researchgate.net

While the general trend of these transformations is well-established, precise kinetic and thermodynamic parameters for the isomerization and degradation of this compound are not extensively documented in publicly available literature. The complexity of geological systems, with the influence of various minerals acting as catalysts and the presence of complex organic matter, makes the determination of these parameters challenging.

However, research on analogous hopanoid isomerization reactions provides a framework for understanding the kinetics of these processes. For instance, the isomerization of other hopenes and the epimerization of homohopanes at the C-22 position have been studied to determine their kinetic parameters. These studies generally reveal that such reactions follow first-order kinetics and are highly dependent on temperature.

The thermodynamic stability of the products relative to the reactant drives these reactions. The pentacyclic structure of hopanes with the 17α(H),21β(H) configuration, such as Tm, is thermodynamically more stable than the precursor hopene structures. The rearranged 18α(H)-neohopane (Ts) is even more stable than Tm under certain conditions, and its formation is favored at higher levels of thermal maturity.

To provide a more quantitative understanding, hypothetical kinetic and thermodynamic data for the isomerization of this compound are presented in the following tables. These values are based on typical ranges observed for similar biomarker isomerization reactions and are intended for illustrative purposes.

Table 1: Hypothetical Kinetic Parameters for the Isomerization of this compound

ReactionActivation Energy (Ea) (kJ/mol)Pre-exponential Factor (A) (s⁻¹)
Te → Tm (Isomerization)80 - 12010¹⁰ - 10¹³
Te → Ts (Isomerization/Rearrangement)90 - 14010¹¹ - 10¹⁴
Tm → Ts (Isomerization)100 - 15010¹² - 10¹⁵

Table 2: Hypothetical Thermodynamic Parameters for the Isomerization of this compound at 298 K (25 °C)

ReactionEnthalpy of Reaction (ΔH°) (kJ/mol)Entropy of Reaction (ΔS°) (J/mol·K)Gibbs Free Energy of Reaction (ΔG°) (kJ/mol)
Te → Tm (Isomerization)-15 to -255 to 15-16.5 to -29.5
Te → Ts (Isomerization/Rearrangement)-20 to -3510 to 20-23.0 to -41.0
Tm → Ts (Isomerization)-5 to -105 to 10-6.5 to -13.0

In addition to isomerization, at higher levels of catagenesis, this compound and its initial isomerization products will undergo thermal degradation through cracking reactions. These processes involve the breaking of carbon-carbon bonds, leading to the formation of smaller hydrocarbon molecules characteristic of mature petroleum and gas. The kinetics of these degradation reactions are typically characterized by higher activation energies than isomerization reactions.

The detailed study of the kinetics and thermodynamics of this compound transformations remains a crucial area of research in organic geochemistry. A more precise quantification of these parameters will enhance the accuracy of basin modeling and improve our ability to predict the thermal history and hydrocarbon potential of sedimentary basins.

Applications of 22,29,30 Trisnorhop 17 21 Ene in Geochemical Research

Characterization of Organic Matter Sources and Depositional Environments

Hopanoids, including 22,29,30-Trisnorhop-17(21)-ene, are derived from bacteriohopanepolyols, which are components of bacterial cell membranes. Consequently, their presence in geological samples is a definitive indicator of bacterial input into the organic matter.

The distinction between organic matter produced within a depositional system (autochthonous) and that transported from external sources (allochthonous) is fundamental to paleoenvironmental reconstruction. While this compound itself primarily points to a bacterial origin, its association with other biomarkers helps to unravel the broader context of organic matter input. For instance, a high abundance of hopanoids relative to steranes (derived from eukaryotes like algae and higher plants) can suggest a greater contribution of microbial biomass over algal or terrestrial plant matter. In salt marsh environments, for example, studies have focused on tracing the use of autochthonous vascular plant resources versus allochthonous marine algal inputs by soil fauna. dataone.org

The preservation of organic matter in sediments is strongly influenced by the oxygen content of the depositional environment. Anoxic (oxygen-deficient) conditions inhibit the activity of many aerobic decomposing organisms, leading to enhanced preservation of organic compounds. nih.goveurekalert.org The presence of unsaturated hopanoids like this compound in ancient sediments is often indicative of good preservation conditions, as double bonds are generally susceptible to degradation in oxidizing environments. tamu.edu Therefore, a high relative abundance of this hopene can suggest that the organic matter was deposited and buried under anoxic or suboxic conditions. Studies have shown that hypoxic conditions can lead to 50% more organic matter being preserved in surface sediments compared to oxic environments. nih.gov

Thermal Maturity Assessment of Sedimentary Organic Matter and Petroleum

As sedimentary organic matter is buried and subjected to increasing temperatures, its chemical composition is altered in predictable ways. This process, known as thermal maturation, leads to the generation of petroleum from kerogen. Biomarkers, including this compound and its saturated counterparts, undergo specific isomerization and rearrangement reactions that can be used to assess the thermal maturity of source rocks and oils. researchgate.nettamu.eduresearchgate.netnih.govnih.gov

With increasing thermal maturity, the biogenic precursor this compound (Te) is converted to its more stable, saturated counterparts: 18α(H)-22,29,30-trisnorneohopane (Ts) and 17α(H)-22,29,30-trisnorhopane (Tm). researchgate.net The ratio of the precursor to its products, expressed as Te/(Ts+Tm), can therefore serve as an indicator of thermal maturity. In immature sediments, the concentration of Te is relatively high, resulting in a higher ratio. As maturation proceeds, Te is converted to Ts and Tm, causing the ratio to decrease. researchgate.net

Maturity Stage Te/(Ts+Tm) Ratio Description
ImmatureHighHigh concentration of the precursor this compound (Te).
Early MatureIntermediateConversion of Te to Ts and Tm has begun.
MatureLowMost of the Te has been converted to the more stable Ts and Tm.
Post-MatureVery Low / AbsentTe is largely absent due to complete conversion.
This table provides a generalized interpretation of the Te/(Ts+Tm) ratio as a thermal maturity indicator.

The thermal maturity assessment based on this compound is often corroborated by other well-established biomarker maturity parameters. The ratio of the thermally more stable Ts to the less stable Tm (Ts/Tm or Ts/(Ts+Tm)) is a widely used indicator that increases with maturity. nih.govresearchgate.netchiron.no Similarly, the epimerization of homohopanes at the C-22 position, expressed as the ratio of the 22S to 22S+22R isomers, is another key maturity indicator that increases from near zero in immature sediments to an equilibrium value of around 0.52-0.55 at peak oil generation. researchgate.netuobasrah.edu.iqresearchgate.net A consistent trend across these different biomarker ratios provides a more robust assessment of the thermal history of the organic matter.

Maturity Parameter Immature Early Mature Mature Post-Mature
Te/(Ts+Tm) HighDecreasingLowVery Low
Ts/Tm LowIncreasingHighHigh
C31 Homohopane 22S/(22S+22R) ~0Increasing~0.52-0.55~0.52-0.55
This table illustrates the correlation of the Te/(Ts+Tm) ratio with other common biomarker maturity parameters. The values represent general trends.

The pentacyclic triterpenoid (B12794562) this compound is a significant biomarker in the field of geochemical research, particularly in the analysis of petroleum systems and hydrocarbon exploration. Its unique chemical structure and formation pathways provide valuable insights into the origin, thermal history, and migration of hydrocarbons. This section will delve into the specific applications of this compound in source rock characterization, oil-source rock correlation, and the tracing of hydrocarbon migration.

Source Rock Characterization and Oil-Source Rock Correlation

The presence and relative abundance of this compound, often analyzed alongside its saturated counterparts 17α(H)-22,29,30-Trisnorhopane (Tm) and 18α(H)-22,29,30-Trisnorneohopane (Ts), serve as crucial indicators for characterizing source rocks and establishing correlations between crude oils and their parent rock formations. gov.nl.caacs.orgresearchgate.netchiron.no

Detailed research findings have demonstrated the utility of trisnorhopanoids in petroleum geochemistry. For instance, in the Western Newfoundland petroleum system, the ratios of Ts to Tm (Ts/Tm) are utilized to assess the thermal maturity of source rocks. gov.nl.ca Generally, the Ts isomer is more thermally stable than the Tm isomer, and thus an increasing Ts/Tm ratio can indicate a higher level of thermal evolution. chiron.nochiron.no However, it is important to note that these ratios can also be influenced by the type of organic matter input, such as bacterial versus algal dominated sources, necessitating a comprehensive analysis. gov.nl.ca

The following table summarizes biomarker data from a study on Mesozoic coal measure source rocks, illustrating the variations in hopane (B1207426) distribution that can be used for source rock characterization.

Table 1: Hopane Distribution in Mesozoic Coal Measure Source Rocks
Sample LocationRelative Abundance of Tricyclic TerpanesTetracyclic Terpane PresenceC30-Hopane DominanceRelative Abundance of C29-Norhopane and Tm
Kuqa River SectionLowDevelopedDominantLower than C30-Hopane
Kapushaliang RiverHighLess DevelopedDominantLower than C30-Hopane

This table demonstrates how variations in the relative abundance of different hopanes, including the precursor to this compound, can differentiate between source rocks from different locations. mdpi.com

Furthermore, this compound has been identified as a common constituent of hydropyrolysates from severely biodegraded oil seeps. researchgate.net Its presence in these samples, where other biomarkers may have been obliterated, provides a valuable tool for oil-source rock correlation even in challenging geological scenarios.

Tracing Hydrocarbon Migration Pathways and Seepages using this compound

The detection of this compound in surface and subsurface sediments can be a strong indicator of hydrocarbon migration and seepage from deeper petroleum reservoirs. gov.nl.caacs.orgresearchgate.net This compound, along with other hopanoids, is resistant to biodegradation and weathering, making it a persistent marker for the presence of petroleum, both past and present. researchgate.net

A study of subsurface sediments from a pockmark area in the South-Western Barents Sea revealed increasing relative amounts of this compound in certain intervals. researchgate.net Pockmarks are geological features that can signify the seepage of hydrocarbon gases or fluids. The elevated levels of this hopene, in conjunction with other petroleum-related hydrocarbons, supported the hypothesis of a natural hydrocarbon source in the deeper strata. researchgate.net

The analysis of a sediment core from the pockmark area showed a distinct increase in the relative abundance of this compound at a specific depth, which correlated with other geochemical indicators of petroleum presence.

Table 2: Geochemical Indicators in a Sediment Core from a Pockmark Area
Depth (cm)Relative Amount of this compoundOdd-to-Even Predominance Index (OEP C17-19)Methylphenanthrene Index 1 (MPI 1)
21IncreasedSharply DecreasedSignificantly Decreased

This table illustrates the correlation between an increase in this compound and other geochemical markers indicative of petroleum input at a specific depth in the sediment core. researchgate.net

The presence of this compound in hydropyrolysates of a West African oil seep, which had undergone severe biodegradation, further highlights its utility in tracing hydrocarbon systems. researchgate.net Even when other biomarkers are absent, the identification of this resilient compound can confirm the petroleum nature of the seep and aid in understanding migration pathways. researchgate.net

Occurrence and Distribution of 22,29,30 Trisnorhop 17 21 Ene in Diverse Geological Settings

Marine and Estuarine Sedimentary Environments

22,29,30-Trisnorhop-17(21)-ene is a frequently identified constituent of the organic matter in marine and estuarine sediments. Its distribution in these environments is influenced by a combination of factors including microbial productivity in the water column and at the sediment-water interface, diagenetic alteration, and the influx of terrigenous organic matter.

Holocene and Recent Marine Sediments

In Holocene and recent marine sediments, this compound is often considered an indicator of early diagenetic processes acting on bacterially-derived organic matter. A study of Holocene-Quaternary sediments in the South-Western Barents Sea identified this compound, abbreviated as Te, and noted that its relative amounts increase in the upper sections of sediment cores. This increase is associated with in-situ diagenetic transformation of biogenic precursors like hopanols, via hopenes and biohopanes. researchgate.net The presence of this compound, alongside other hopanoids, can signify an input of weakly transformed, presumably biogenic, matter. researchgate.net

Research in the Arabian Sea has also identified this compound as an autochthonous biomarker, suggesting its origin from marine microbial communities. Its presence in these recent sediments helps to distinguish between organic matter produced within the marine environment and that which is transported from land.

Location Sediment Type Key Findings
South-Western Barents SeaHolocene-Quaternary pockmark area sedimentsIncreased relative amounts of this compound in upper core sections, indicating in-situ diagenetic processes. researchgate.net
Arabian SeaRecent marine sedimentsIdentified as an autochthonous (marine-derived) biomarker.

Deep-Sea Sediments and Paleo-Oceanographic Contexts

The analysis of this compound in deep-sea sediments provides valuable information for paleo-oceanographic reconstructions. As a relatively stable molecule, it can be preserved over geological timescales, offering clues about past microbial ecosystems and depositional environments. Its abundance relative to its saturated counterpart, 22,29,30-trisnorhopane, can be used as an indicator of the thermal maturity of the organic matter. In paleo-oceanographic studies, the distribution of this and other hopanoids can help to delineate changes in bacterial communities and organic matter sources in response to past climate shifts.

Terrestrial and Lacustrine Depositional Systems

Peatlands and Peat Deposits

Hopanoids are ubiquitously found in peatlands, where they are derived from a wide range of bacteria. While specific studies detailing the concentration of this compound in peat are limited, the general distribution of hopanoids in these environments is well-documented. Peatlands are typically acidic environments, which can influence the diagenesis of hopanoids. For instance, the acidic conditions can catalyze the isomerization of hopanoids from the biologically produced 17β,21β(H) configuration to the more thermally stable 17α,21β(H) configuration. Hopenes, including this compound, are intermediates in the diagenetic pathway leading to the formation of their corresponding saturated hopanes. Therefore, their presence in peat deposits is expected as a product of the microbial community and a precursor to more stable hopanes. The dominant hopanoid-producing bacteria in acidic peatlands often belong to the phylum Acidobacteria.

Lignites and Coal Formations

The occurrence of this compound has been confirmed in lignite and coal deposits, where it serves as a biomarker for the microbial communities present during the early stages of coal formation (peatification). A detailed study of xylite-rich coal from the Kolubara and Kostolac lignite basins in Serbia identified C27 hop-17(21)-ene (an alternative name for the compound) in various sublithotypes. In the pale yellow xylite-rich sublithotype from the Kolubara Basin, C27 hop-17(21)-ene was found to be the predominant hopanoid. The presence and relative abundance of this and other hopanoids indicate intense microbial activity during the peatification process in these ancient mires.

Location Formation/Lithotype Key Findings on this compound
Kolubara Basin, SerbiaXylite-rich ligniteIdentified in pale yellow, dark yellow, brown, and black sublithotypes. Predominant hopanoid in the pale yellow sublithotype.
Kostolac Basin, SerbiaXylite-rich lignitePresent in various sublithotypes, indicating significant microbial input during peat formation.

Hydrothermal Vent Systems and Associated Sediments

Hydrothermal vent systems represent unique geological settings where chemosynthesis is a dominant process. The organic matter in these environments is a complex mixture of materials from the surrounding water column and compounds produced in-situ by chemosynthetic microorganisms. This compound has been detected in sediments associated with these systems. Its presence in metalliferous sediments from the East Pacific Rise, for example, is thought to result from the hydrothermal alteration of biogenic precursor compounds. The high temperatures associated with hydrothermal fluids can accelerate diagenetic reactions, leading to the formation of various biomarkers, including hopenes, from the lipids of microorganisms that thrive in these extreme environments.

Paleogene and Cretaceous Sediments as Archives of this compound

The geological record of the Paleogene and Cretaceous periods provides a significant repository for understanding the distribution of hopanoid-derived biomarkers, including compounds related to this compound. While the unsaturated form is a likely precursor, the more stable, saturated C27 hopane (B1207426) analogues, 17α(H)-22,29,30-trisnorhopane (Tm) and 18α(H)-22,29,30-trisnorhopane (Ts), are the dominant and most frequently studied forms in ancient sediments. These compounds serve as crucial molecular fossils, offering insights into the paleoenvironmental conditions and the thermal maturity of organic matter.

Extensive geochemical studies of Paleogene and Cretaceous source rocks have documented the widespread occurrence of these trisnorhopanes. Numerous investigations in various sedimentary basins in China, particularly the Bohai Bay Basin and its associated depressions, have consistently identified Tm and Ts within Paleogene lacustrine mudstones and shales. These formations, including the Es4 and Ek1 formations in the Dongying Depression, are significant petroleum source rocks. The presence of trisnorhopanes in these sediments points to a substantial contribution of bacterial biomass to the organic matter preserved in these ancient lake systems.

Similarly, Upper Cretaceous lacustrine successions, such as the organic-rich black shales and mudstones of the K2n Formation in the Songliao Basin, NE China, contain these C27 hopanes. The depositional environment of these rocks is interpreted as a stratified lake with anoxic bottom waters, conditions conducive to the preservation of organic matter, including the precursors to trisnorhopanes. The relative abundance of these compounds helps to characterize the origin of the organic matter and the geochemical conditions of the depositional environment.

The ratio of the two primary isomers, Tm to Ts (Tm/Ts), is a widely applied indicator of the thermal maturity of source rocks and oils. In immature sediments, the Tm/Ts ratio is typically high. With increasing thermal maturation, the less stable Tm isomer is converted to the more stable Ts isomer, leading to a decrease in the Tm/Ts ratio. However, this ratio can also be influenced by the mineralogy of the source rock, as clay minerals can catalyze the isomerization of Tm to Ts. In many of the studied Paleogene and Cretaceous basins, a variable Tm/Ts ratio has been observed, indicating a range of thermal maturities for the source rocks.

The following table summarizes the occurrence of related trisnorhopane biomarkers in various Paleogene and Cretaceous formations, as documented in geochemical literature.

Geological PeriodLocation/BasinFormation/SagSediment TypeKey Findings
CretaceousSongliao Basin, NE ChinaK2n FormationOrganic-rich black shales and mudstonesPresence of 17α(H)-22,29,30-trisnorhopane (Tm) and 18α(H)-22,29,30-trisnorhopane (Ts). Low Tm/Ts ratio suggests high maturity.
PaleogeneSouth China Sea (Northern Slope)-Sandstones and mudstonesPresence of C27 hopanes (Tm and Ts) in deep-water traction-current deposits. Variable Tm/Ts ratio indicates a range of maturities.
PaleogeneBeibuwan Basin, China-Lacustrine mudstones and shalesIdentification of Tm and Ts. Variable Tm/Ts ratio suggests a range of source rock maturities.
PaleogeneBohai Bay Basin, ChinaQikou SagLacustrine mudstones and shalesDetection of Tm and Ts. Variable Tm/Ts ratio points to different maturity levels.
PaleogeneBohai Bay Basin, ChinaDongying DepressionEs4 and Ek1 formationsC27 hopanes (Tm and Ts) are present in these important source rocks. Variable Tm/Ts ratio is noted.
PaleogeneBohai Bay Basin, ChinaLinqing DepressionLacustrine mudstones and shalesTm and Ts are present, with a variable Tm/Ts ratio indicating a range of maturities.
PaleogeneBohai Bay Basin, ChinaBozhong Sag (Western Slope)Lacustrine mudstones and shalesOccurrence of Tm and Ts is confirmed. The Tm/Ts ratio varies, suggesting different levels of thermal maturity.

Analytical Methodologies for the Study of 22,29,30 Trisnorhop 17 21 Ene

Extraction and Fractionation Techniques for Geochemical Samples

The analysis of 22,29,30-Trisnorhop-17(21)-ene from complex geochemical matrices such as sediments and rocks necessitates meticulous extraction and fractionation procedures to isolate the target compound from a myriad of other organic molecules. These initial steps are critical for obtaining clean extracts suitable for subsequent high-sensitivity spectrometric and chromatographic analysis.

Solvent Extraction Protocols and Cleanup Procedures

The extraction of hopanoids, including this compound, from solid geochemical samples typically begins with solvent extraction. The choice of solvent and extraction technique is paramount to ensure efficient recovery of the target analytes. Commonly employed methods include Soxhlet extraction, Accelerated Solvent Extraction (ASE), and microwave-assisted extraction. A mixture of dichloromethane (DCM) and methanol is frequently used to extract a broad range of lipid biomarkers. For instance, a standardized Automated Solvent Extractor (ASE) method has been optimized for the extraction of total lipids from sediments using dichloromethane/methanol solvents researchgate.net.

Once the total lipid extract (TLE) is obtained, a cleanup procedure is essential to remove interfering substances such as polar compounds and elemental sulfur. This is often achieved through column chromatography using adsorbents like silica gel and alumina tdi-bi.com. The extract is loaded onto the column, and solvents of increasing polarity are used to elute different fractions. For hopene analysis, the non-polar aliphatic fraction is of primary interest. Solid-phase extraction (SPE) is another effective cleanup technique, with materials like Florisil® (magnesium metasilicate) being used to retain unwanted polar compounds while allowing the target analytes to pass through with a suitable solvent like dichloromethane . In some procedures, activated copper is used to remove elemental sulfur, which can interfere with chromatographic analysis researchgate.net.

A summary of common solvent extraction and cleanup protocols is provided in the table below.

Parameter Method 1: Soxhlet Extraction Method 2: Accelerated Solvent Extraction (ASE) Method 3: Microwave-Assisted Extraction
Solvent System Dichloromethane/MethanolDichloromethane/Methanol researchgate.netAcetone/Water (80:20 v/v) wur.nl
Extraction Time ~18 hours usgs.gov< 15 minutes per sample researchgate.net1 hour wur.nl
Temperature Boiling point of solvent100°C tdi-bi.com100-130°C wur.nl
Pressure Atmospheric~2,000 psi tdi-bi.comElevated (in sealed vessel)
Cleanup Alumina/silica gel column chromatography tdi-bi.comIn-cell cleanup with acid silica and Florisil researchgate.netPost-extraction cleanup with silica gel
Sulfur Removal Activated copperIn-cell with copper powder researchgate.netNot specified

Chromatographic Separation of Hydrocarbon Fractions for this compound Isolation

Following the initial cleanup, the extract is typically fractionated to isolate the hydrocarbon fraction containing this compound. This is most commonly achieved using column chromatography with silica gel as the stationary phase. The total lipid extract is applied to the top of the column, and a sequence of solvents with increasing polarity is used for elution.

A typical fractionation scheme involves the following steps:

Aliphatic Hydrocarbons: Elution with a non-polar solvent such as hexane or heptane yields the saturated and unsaturated hydrocarbons, including hopenes like this compound.

Aromatic Hydrocarbons: A solvent of intermediate polarity, such as a mixture of hexane and dichloromethane, is used to elute the aromatic fraction.

Polar Compounds: Finally, a polar solvent like methanol or a mixture of dichloromethane and methanol is used to elute the more polar compounds, such as alcohols and fatty acids.

The aliphatic hydrocarbon fraction, which contains the target compound, is then concentrated for instrumental analysis. The effectiveness of this separation is crucial for minimizing matrix effects and ensuring accurate identification and quantification in subsequent analyses.

Advanced Spectrometric and Chromatographic Analysis

Following extraction and fractionation, advanced analytical techniques are employed for the definitive identification and quantification of this compound. Gas chromatography coupled with mass spectrometry is the cornerstone of hopanoid analysis, providing both high-resolution separation and structural information.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is the most widely used technique for the analysis of hopenes and hopanes. The hydrocarbon fraction is injected into the gas chromatograph, where compounds are separated based on their boiling points and interaction with the stationary phase of the capillary column. High-temperature, non-polar or mid-polar capillary columns, such as those with DB-XLB or HP-5MS stationary phases, are typically used for hopanoid analysis nih.govcup.edu.cn.

The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are separated by their mass-to-charge ratio (m/z), producing a mass spectrum that is a molecular fingerprint of the compound. For hopanoids, a characteristic fragment ion at m/z 191 is often the most abundant ion in the mass spectrum and is diagnostic for the pentacyclic triterpenoid (B12794562) structure tamu.eduresearchgate.net. The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of an authentic standard or with published data researchgate.net.

Quantitative analysis is typically performed in selected ion monitoring (SIM) mode, where the mass spectrometer is set to detect only a few characteristic ions of the target analyte. This enhances the sensitivity and selectivity of the analysis. The abundance of the compound is determined by integrating the peak area of its characteristic ion in the chromatogram and comparing it to a calibration curve generated from standards.

A summary of typical GC-MS parameters for hopanoid analysis is presented below.

Parameter Typical Conditions
GC Column DB-XLB, DB-5HT, HP-5MS (30 m x 0.25 mm x 0.25 µm) nih.govcup.edu.cn
Injector Temperature 300-310°C cup.edu.cnasm.org
Oven Temperature Program Initial hold at 50-100°C, ramp up to 320-350°C nih.govcup.edu.cn
Carrier Gas Helium at a constant flow of ~1 mL/min cup.edu.cnasm.org
MS Ionization Mode Electron Impact (EI) at 70 eV oup.com
MS Acquisition Mode Full scan (m/z 50-750) for identification, Selected Ion Monitoring (SIM) for quantification nih.gov
Characteristic Ion (Hopanoids) m/z 191 tamu.eduresearchgate.net

Isotope Ratio Monitoring Gas Chromatography-Mass Spectrometry (irm-GC-MS) for Carbon Isotopic Profiling of this compound

Isotope ratio monitoring gas chromatography-mass spectrometry (irm-GC-MS) is a powerful technique used to determine the stable carbon isotopic composition (δ¹³C) of individual organic compounds. This is achieved by interfacing a gas chromatograph with an isotope ratio mass spectrometer. As compounds elute from the GC column, they are combusted to CO₂, and the relative abundance of ¹³CO₂ and ¹²CO₂ is measured.

The carbon isotopic signature of this compound can provide valuable information about the carbon source and metabolic pathways of the precursor organisms. For example, significantly depleted δ¹³C values in hopanoids can be indicative of methanotrophic bacteria, which utilize ¹³C-depleted methane as their carbon source. The isotopic composition can also be influenced by the physiological state of the organism and environmental parameters. Therefore, the carbon isotopic profiling of this compound can be a valuable tool in paleoenvironmental reconstructions and for understanding carbon cycling in ancient ecosystems.

Quantification Methods for this compound in Complex Matrices

Accurate quantification of this compound in complex matrices like sediments requires careful consideration of potential matrix effects and variations in instrument response. The use of internal standards is crucial for reliable quantification. An internal standard is a known amount of a compound that is added to the sample prior to extraction and analysis. It should be chemically similar to the analyte but not naturally present in the sample.

For hopanoid analysis, both deuterated and non-naturally occurring hopanoids have been used as internal standards. For example, 17β(H),21β(H)-Hopane is a thermodynamically unstable isomer that is not typically found in crude oil and can serve as an internal standard sigmaaldrich.com. Deuterated hopanoids, such as D₄-diplopterol, are also excellent internal standards as they co-elute with their non-deuterated counterparts and can correct for variations in extraction efficiency and instrument response nih.gov. Common sterol-like compounds such as androsterone or pregnane acetate have also been used, but their detection efficiency may differ from that of the hopanoids they are meant to standardize nih.gov.

Advanced Research Directions and Future Perspectives on 22,29,30 Trisnorhop 17 21 Ene

Refined Understanding of 22,29,30-Trisnorhop-17(21)-ene Diagenetic Pathways through Experimental and Computational Approaches

The formation of this compound is a key step in the transformation of organic matter within sediments. It is understood to be a diagenetic product of C27 bacteriohopanepolyol precursors, which are components of bacterial cell membranes. researchgate.net The initial transformation involves the loss of functional groups from the precursor to form hopenes, with this compound being a prominent intermediate. researchgate.net

Future research is focused on moving beyond this general understanding to a more quantitative and mechanistic model of its diagenetic pathways. Experimental approaches, such as laboratory-based hydropyrolysis and acid-catalyzed isomerization experiments, are crucial in this endeavor. For instance, studies have shown that the acid-catalyzed isomerization of the precursor 22,29,30-trisnorhop-16(17)-ene to the more stable this compound is a rapid process. copernicus.org Further controlled experiments under varying conditions of temperature, pressure, and mineral catalysis (e.g., using different clay minerals) can precisely determine the reaction kinetics and energy barriers of these transformations.

Computational chemistry offers a complementary approach. Molecular modeling can be used to calculate the thermodynamic stabilities of different hopene isomers and map the potential energy surfaces of isomerization reactions. This can help predict the most likely diagenetic pathways and explain the relative abundances of different isomers observed in natural samples. By combining rigorous experimental data with computational models, a more refined understanding of how factors like burial rate, geothermal gradient, and source rock mineralogy influence the production and preservation of this compound can be achieved.

Integration of this compound Data with Multi-Proxy Paleoclimate and Paleoenvironmental Reconstructions

Paleoclimate and paleoenvironmental reconstructions rely on the integration of multiple independent proxies to build a robust picture of past conditions. While proxies such as pollen, foraminiferal isotopes, and long-chain alkenones provide information on vegetation, temperature, and sea surface conditions, this compound offers a distinct line of evidence related to microbial inputs and the state of organic matter preservation.

The future of paleo-reconstruction lies in incorporating such specific biomarker data into broader multi-proxy models. The abundance of this compound, being an indicator of relatively unaltered biogenic material, can serve as a crucial constraint in these models. For example:

Disentangling Climate vs. Preservation Signals: A shift in the paleo-record, such as a change in pollen assemblage, could be interpreted as a climate-driven change in vegetation. However, if this shift coincides with a sharp increase in the relative abundance of this compound, it might suggest an alternative or contributing factor, such as a change in sedimentary deposition that led to the enhanced preservation of fresh, microbially-derived organic matter.

Identifying Bacterial Community Shifts: As a product of bacterial precursors, significant fluctuations in this compound could signal major shifts in the bacterial communities within the depositional environment, perhaps in response to changes in nutrient levels, water column stratification, or oxygenation, which are key paleoenvironmental variables.

Integrating its data requires developing statistical frameworks that can effectively combine diverse proxy types. This involves calibrating the environmental significance of the hopene's abundance and using it to refine the interpretations derived from other, more established paleoclimate proxies.

Exploration of Novel Biological Sources and their Biosynthetic Capacities for this compound

The ultimate source of this compound is bacteriohopanepolyols (BHPs), synthesized by a wide range of bacteria. The general biosynthetic pathway involves the cyclization of squalene (B77637) by the enzyme squalene-hopene cyclase (SHC) to form hopene, which is then further functionalized. nih.gov Hopanoid biosynthesis is considered an ancient pathway within the Bacteria domain. nih.gov

While the general pathway is known, a key area for future research is the exploration of specific bacterial sources and their unique biosynthetic capabilities. The diagenetic product, this compound, is derived from C27 precursors. A critical research direction is to identify which bacterial species or groups are prolific producers of these specific C27 BHPs. This involves:

Culturing and Analysis: Isolating and culturing bacteria from diverse and often extreme environments (e.g., hot springs, anoxic basins, deep subsurface) and analyzing their lipid profiles for C27 BHP precursors.

Genomic Mining: Searching through bacterial genomes and metagenomes for the genes encoding the enzymes (like SHC) responsible for hopanoid synthesis. This can help identify potential producers that are difficult to culture and may reveal novel variations of the biosynthetic pathway.

Understanding the specific biological sources and the environmental conditions that favor their growth will dramatically improve the diagnostic power of this compound as a biomarker. For instance, if prolific C27 BHP producers are found to be restricted to certain environmental niches (e.g., specific salinity, temperature, or oxygen levels), then the detection of high concentrations of their diagenetic product in sediments can provide highly specific paleoenvironmental information.

Development of New Geochemical Ratios and Indices Involving this compound for Enhanced Interpretations

Geochemical ratios using related biomarker compounds are fundamental tools for assessing characteristics like thermal maturity, organic matter source, and depositional environment. While ratios like the Ts/(Ts+Tm) Index, which compares the relative stability of two C27 hopane (B1207426) isomers, are well-established for maturity assessment, there is significant potential to develop new indices incorporating this compound. researchgate.net

As a thermally unstable intermediate, its ratio relative to its more stable, fully saturated products can provide high-resolution information about early-stage diagenesis and organic matter immaturity. The development of such indices represents a promising research frontier.

Proposed IndexCalculationPotential Interpretation
Hopene Immaturity Index[this compound] / ([17α(H)-22,29,30-Trisnorhopane] + [18α(H)-22,29,30-Trisnorneohopane])Indicates the degree of immaturity. High values suggest minimal thermal alteration and proximity to the zone of initial organic matter deposition and transformation.
C27/C30 Hopanoid Precursor Index[this compound] / [C30 17α(H)-Hopene]Reflects the relative input of bacterial communities producing C27 versus C30 bacteriohopanepolyol precursors. This could differentiate between different microbial ecosystems.
Early Diagenesis Indicator[this compound] / [Total Organic Carbon (TOC)]Normalized to TOC, this ratio could highlight zones of exceptionally well-preserved, fresh organic matter input, independent of the overall organic richness.

Application of this compound as a Tracer in Environmental Organic Geochemistry Beyond Traditional Petroleum Studies

Beyond its role in petroleum geochemistry, this compound has significant potential as a tracer in modern environmental studies. Its presence indicates a recent biogenic origin and limited degradation, making it a sensitive marker for specific processes in contemporary aquatic and sedimentary systems.

A key example of this application comes from studies of sediments in the South-Western Barents Sea. In this area, elevated relative amounts of this compound were observed in the upper parts of sediment cores. researchgate.net This increase was linked to an input of significant amounts of weakly transformed, biogenic matter, suggesting active, in-situ diagenetic processes rather than an influx of mature, petrogenic hydrocarbons. researchgate.net This finding highlights its utility in distinguishing recent biological inputs from ancient, seep-related oil contamination.

Future applications could expand to several other areas of environmental geochemistry:

Application AreaResearch Focus
Natural Hydrocarbon SeepsUsed to trace the migration of fresh, microbially-altered hydrocarbons to the seafloor and distinguish them from background petrogenic sources.
Estuarine and Coastal SystemsActs as a tracer for the input and early diagenesis of terrestrial and aquatic bacterial biomass in response to nutrient loading or pollution events.
Deep Biosphere StudiesIts presence in deep subsurface sediments could indicate active microbial communities and recent organic matter turnover in environments previously thought to be static.
Anthropogenic Impact AssessmentChanges in its abundance in sediment archives could track shifts in microbial communities resulting from human activities like deforestation, agriculture, or wastewater discharge.

Q & A

Basic Question: What analytical methods are most effective for identifying and characterizing 22,29,30-Trisnorhop-17(21)-ene in geological samples?

Answer:
The compound is typically identified via gas chromatography-mass spectrometry (GC-MS) using characteristic ion fragments (e.g., m/z 191 for hopanoids). Key diagnostic peaks include the presence of 17α(H)-22,29,30-trisnorhopane (Tm) and 18α(H)-22,29,30-trisnorneohopane (Ts), which are resolved via m/z 191 fragmentograms . For robust identification:

  • Use GC-MS with selective ion monitoring (SIM) to distinguish isomers.
  • Validate against reference standards for retention indices and fragmentation patterns.
  • Cross-reference with biomarker databases (e.g., hopane series in sedimentary organic matter studies) .

Basic Question: How can this compound be differentiated from structurally similar hopanoids in environmental samples?

Answer:
Differentiation requires a combination of chromatographic resolution and mass spectral analysis:

  • Chromatographic separation : Optimize column polarity to resolve Tm (17α[H]) and Ts (18α[H]) isomers, which co-elute in non-polar columns .
  • Mass spectral features : Compare m/z 231 (Ts) vs. m/z 191 (Tm) ion ratios. For this compound, the absence of C30 hopane backbone fragments (m/z 412) confirms its truncated structure .
  • Ts/(Ts+Tm) ratio : This geochemical parameter (e.g., 0.47 in Mediterranean sediments ) helps distinguish thermal maturity and depositional environments.

Basic Question: What is the environmental significance of this compound in sediment cores?

Answer:
This compound serves as a biomarker for microbial activity and organic matter preservation:

  • Prokaryotic origin : Predominantly sourced from bacteria in anoxic environments (e.g., peatlands, marine sediments) .
  • Diagenetic indicator : Elevated concentrations correlate with low thermal maturity (e.g., in pale yellow sedimentary organic matter with C27 dominance ).
  • Spatial variability : In boreal lake sediments, its concentration (1.3 ± 0.4 µg/g) shows moderate variability (CV = 31%), reflecting localized microbial inputs .

Advanced Question: What experimental design considerations are critical for synthesizing this compound analogs in the lab?

Answer:
Synthetic routes require attention to:

  • Regioselectivity : Use chiral catalysts to control stereochemistry at C-17 and C-21 positions, critical for mimicking natural configurations .
  • Purification : Employ preparative HPLC with C18 columns to isolate isomers (e.g., hop-17(21)-ene vs. hop-13(18)-ene) .
  • Purity validation : Combine NMR (<sup>13</sup>C for backbone carbons) and high-resolution MS (HRMS) to confirm structural integrity .

Advanced Question: How should researchers address contradictions in biomarker data involving this compound?

Answer:
Contradictions often arise from:

  • Sample heterogeneity : Use multivariate statistics (e.g., PCA) to account for spatial variability (e.g., CV = 31% in lake sediments ).
  • Diagenetic overprinting : Compare hopane ratios (e.g., Ts/Tm) across depositional environments to isolate microbial vs. thermal effects .
  • Analytical artifacts : Replicate analyses with internal standards (e.g., deuterated hopanes) to confirm peak assignments .

Advanced Question: What methodologies resolve uncertainties in the biosynthetic pathways of this compound?

Answer:
Key approaches include:

  • Isotopic labeling : Track <sup>13</sup>C incorporation in bacterial cultures to map carbon skeleton assembly .
  • Gene knockout studies : Target hopanoid biosynthesis genes (e.g., hpnP) in model organisms to identify enzymatic steps .
  • Comparative lipidomics : Profile hopanoid distributions in microbial communities under varying redox conditions .

Advanced Question: How can experimental protocols be optimized for studying the degradation kinetics of this compound?

Answer:
Design considerations:

  • Controlled degradation : Simulate natural conditions (e.g., UV exposure, microbial consortia) and monitor via time-series GC-MS .
  • Kinetic modeling : Use pseudo-first-order rate constants to quantify degradation rates under varying pH and temperature .
  • Reproducibility : Document protocols in line with BJOC guidelines (e.g., detailed supplementary methods for replication ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.